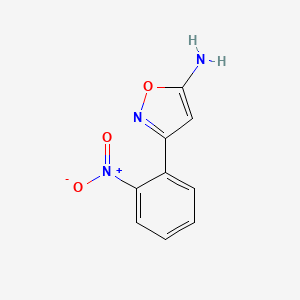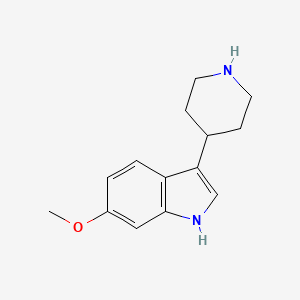
Acide 1-(((9H-fluorén-9-yl)méthoxy)carbonyl)pipérazine-2-carboxylique
Vue d'ensemble
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Applications De Recherche Scientifique
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the preparation of peptide and protein conjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a building block in peptide synthesis . The Fmoc group is often used in solid-phase peptide synthesis to protect the amine group of amino acids, preventing unwanted side reactions.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be stable at room temperature and have a long shelf-life . More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, Fmoc-protected amino acids are generally stable at room temperature . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine-2-carboxylic acid with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of base catalysts and organic solvents. The process can be summarized as follows:
Protection of Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free piperazine-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of piperazine-2-carboxylic acid can be obtained.
Deprotected Product: The primary product of deprotection is piperazine-2-carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: This compound also contains an Fmoc group but has an additional tert-butoxycarbonyl (Boc) protecting group.
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid: A stereoisomer of the compound with similar properties.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the piperazine-2-carboxylic acid core. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable tool in the preparation of complex molecules .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKKKUNIBLRES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N2O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617110 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918435-70-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)











![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)
